molecular formula C24H18O5 B3472261 benzyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

benzyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B3472261
M. Wt: 386.4 g/mol
InChI Key: YARKCZSWXYZKPJ-UHFFFAOYSA-N
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Description

Benzyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . This compound is known for its potential biological and pharmaceutical properties.

Chemical Reactions Analysis

Benzyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkyl or aryl halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications, including:

Comparison with Similar Compounds

Benzyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties compared to other coumarin derivatives.

Biological Activity

Benzyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, a coumarin derivative, has garnered significant attention in recent years due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

1. Chemical Structure and Synthesis

This compound is synthesized through the esterification of 7-hydroxy-4-phenylcoumarin with benzyl chloroacetate. The general synthetic route includes:

  • Preparation of Starting Material : 7-Hydroxy-4-phenylcoumarin is obtained via the Pechmann condensation reaction.
  • Esterification Reaction :
    • React 7-hydroxy-4-phenylcoumarin with benzyl chloroacetate in an organic solvent like dichloromethane.
    • Use a base such as triethylamine to facilitate the reaction at room temperature for 1–2 hours.
    • Purify the product through column chromatography.

2. Biological Activity Overview

This compound exhibits a range of biological activities, including:

Antimicrobial Activity : Research indicates that coumarin derivatives possess significant antimicrobial properties against various pathogens. Studies have shown that this compound can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

Antioxidant Properties : The compound demonstrates potent antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This mechanism is crucial for preventing cellular damage associated with chronic diseases.

Anticancer Potential : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels and inhibiting key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase.

The mechanism of action involves several pathways:

  • Enzyme Inhibition : The compound inhibits enzymes critical for DNA replication, which may lead to growth arrest in cancer cells.
  • Modulation of ROS Levels : By affecting ROS levels, it can trigger oxidative stress, promoting apoptosis in malignant cells.
  • Interaction with Cellular Pathways : It may interfere with various signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic effects.

4. Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyObjectiveFindings
Antimicrobial ActivityShowed significant inhibition against Staphylococcus aureus and Escherichia coli; potential for new antibiotics.
Antioxidant EffectsDemonstrated strong free radical scavenging ability; reduced oxidative stress markers in vitro.
Anticancer ActivityInduced apoptosis in breast cancer cell lines; IC50 values indicated effective concentration ranges for therapeutic use.

5. Future Directions

The promising biological activities of benzyl [(2-oxo-4-phenyl-2H-chromen-7-yloxy]acetate warrant further investigation into its pharmacokinetics and potential clinical applications. Future research should focus on:

  • In Vivo Studies : To validate efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate detailed molecular interactions and pathways affected by the compound.
  • Formulation Development : To explore delivery methods that enhance bioavailability and therapeutic outcomes.

Properties

IUPAC Name

benzyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c25-23-14-21(18-9-5-2-6-10-18)20-12-11-19(13-22(20)29-23)27-16-24(26)28-15-17-7-3-1-4-8-17/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARKCZSWXYZKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.